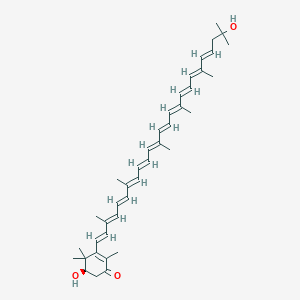
Unii-QF659S0iih
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. These antibiotics are widely used due to their broad-spectrum activity against various bacterial infections.
Méthodes De Préparation
The synthesis of RMI-19592 involves several steps, starting from the core cephalosporin structure. The synthetic route typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with specific side chains to enhance its antibacterial properties . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may include fermentation processes followed by chemical modification to obtain the desired cephalosporin derivative .
Analyse Des Réactions Chimiques
RMI-19592 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RMI-19592 may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
RMI-19592 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporins under various conditions.
Biology: It is used to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.
Medicine: It is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in the quality control of cephalosporin production processes
Mécanisme D'action
RMI-19592 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
RMI-19592 is unique among cephalosporins due to its specific side chain modifications, which enhance its antibacterial activity and stability. Similar compounds include:
Cephalexin: A first-generation cephalosporin with a broad spectrum of activity.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a long half-life and high efficacy against resistant strains .
RMI-19592 stands out due to its specific modifications that provide a unique balance of activity and stability, making it a valuable compound for research and potential therapeutic use.
Propriétés
Numéro CAS |
70222-85-4 |
|---|---|
Formule moléculaire |
C17H19N3O7S |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H17N3O6S.H2O/c1-7-5-27-16-12(15(22)20(16)13(7)17(23)24)19-14(21)11(18)8-2-3-9-10(4-8)26-6-25-9;/h2-4,11-12,16H,5-6,18H2,1H3,(H,19,21)(H,23,24);1H2/t11-,12-,16-;/m1./s1 |
Clé InChI |
DNOCHEWRDUJAEL-AVYMFEIISA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
Synonymes |
MDL 19592 MDL-19,592 RMI 19592 RMI-19592 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[(6-Methoxy-2-naphthalenyl)-oxomethyl]-1-piperidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1255753.png)
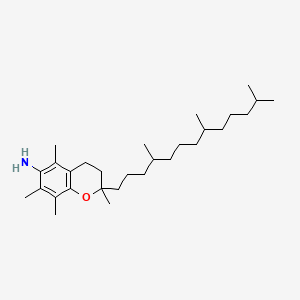
![N-[9-(2-carboxyethyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255755.png)
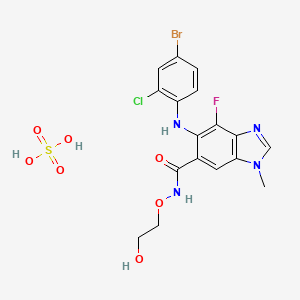
![3-[4-(trifluoromethyl)phenyl]-N-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1255758.png)
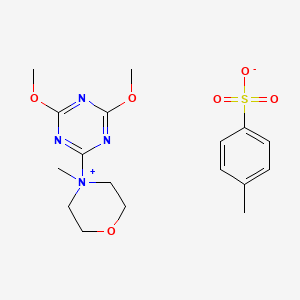
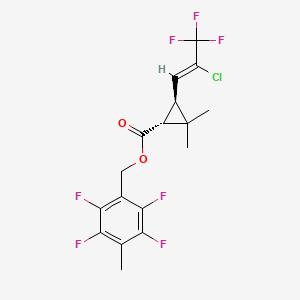
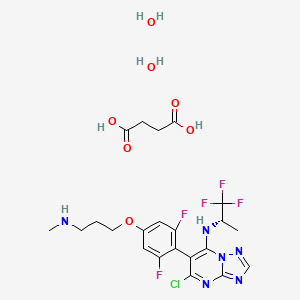
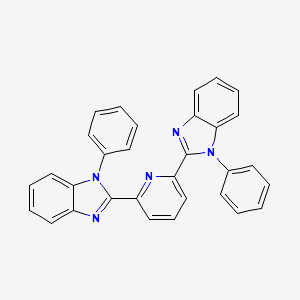
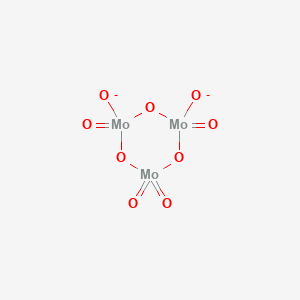

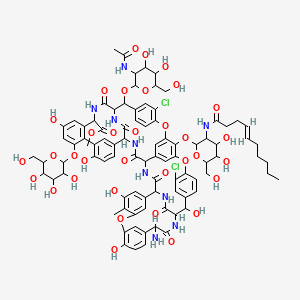
![N,8-Dimethyl-N-(3-methylphenyl)-4-oxo-5H-thieno[3,2-C]quinoline-2-carboxamide](/img/structure/B1255771.png)
